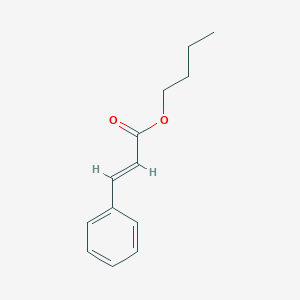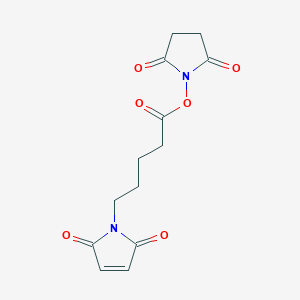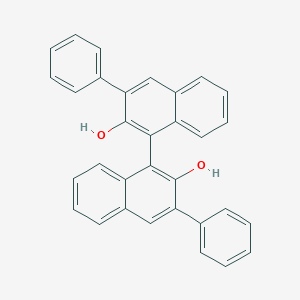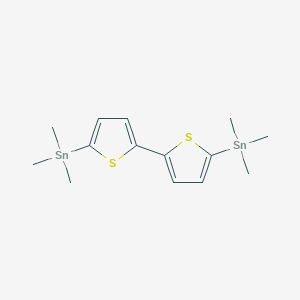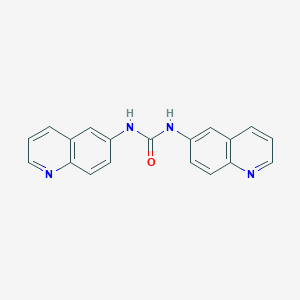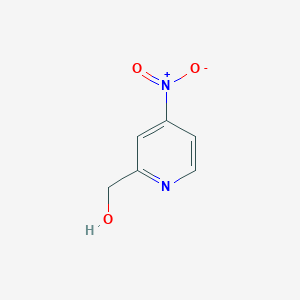![molecular formula C8H10O2 B178276 3-Oxabicyclo[3.3.1]non-6-en-9-one CAS No. 132280-15-0](/img/structure/B178276.png)
3-Oxabicyclo[3.3.1]non-6-en-9-one
Vue d'ensemble
Description
3-Oxabicyclo[3.3.1]non-6-en-9-one is a bicyclic organic compound with the molecular formula C8H10O2 and a molecular weight of 138.17 g/mol It is characterized by a unique structure that includes a bicyclic framework with an oxygen atom and a ketone functional group
Applications De Recherche Scientifique
3-Oxabicyclo[3.3.1]non-6-en-9-one has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.3.1]non-6-en-9-one can be achieved through several methods. One efficient methodology involves the reaction of geraniol with aldehydes and epoxides, promoted by boron trifluoride etherate . Another approach is the stereoselective synthesis via a domino reaction catalyzed by modularly designed organocatalysts, which involves a Michael-hemiacetalization-Michael reaction followed by PCC oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on optimizing reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxabicyclo[3.3.1]non-6-en-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents such as N-bromosuccinimide (NBS) .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Similar in structure but lacks the ketone functional group.
9-Oxabicyclo[3.3.1]non-6-en-3-one: Another similar compound with a different position of the ketone group.
Uniqueness
3-Oxabicyclo[331]non-6-en-9-one is unique due to its specific structure, which includes a ketone group at the 9-position
Propriétés
IUPAC Name |
3-oxabicyclo[3.3.1]non-6-en-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8-6-2-1-3-7(8)5-10-4-6/h1-2,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWLQDCDAEHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2COCC1C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577874 | |
| Record name | 3-Oxabicyclo[3.3.1]non-6-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132280-15-0 | |
| Record name | 3-Oxabicyclo[3.3.1]non-6-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)

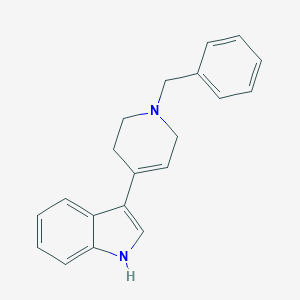

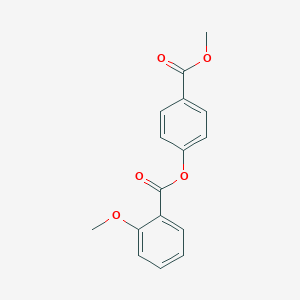
![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)

